molecular formula C19H20N2OS2 B12143085 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12143085
M. Wt: 356.5 g/mol
InChI Key: JONFGGBJENUTLS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and are used in similar applications.

    Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives also exhibit similar biological activities.

Uniqueness

The uniqueness of 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thieno[2,3-d]pyrimidine core with a sulfanyl group and an alkyl side chain makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-9-7-6-8-12(15)2/h5-9H,1,10-11H2,2-4H3

InChI Key

JONFGGBJENUTLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

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